Molecular Weight and Heavy Atom Count Differentiation from the Primary Amide Analog
The N-methylation of the carboxamide in the target compound increases the molecular weight by 14.03 Da compared to the primary amide analog, 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1774898-50-8). Both are monohydrochloride salts, but the target compound (C₉H₁₆ClN₅O, MW 245.71) contains one additional carbon and two additional hydrogens, raising the heavy atom count and slightly increasing lipophilicity . This methylation removes a hydrogen‑bond donor (the primary amide NH₂), which in analogous triazole‑carboxamide series has been associated with improved membrane permeability and microsomal stability [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 245.71 g·mol⁻¹; 1 H‑bond donor (pyrrolidine NH₂⁺, salt‑dependent); amide NH is methylated (N‑CH₃) |
| Comparator Or Baseline | 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1774898-50-8): MW 231.68 g·mol⁻¹; 2 H‑bond donors (primary amide NH₂ plus pyrrolidine NH₂⁺) |
| Quantified Difference | ΔMW = +14.03 Da; reduction of 1 H‑bond donor on the carboxamide |
| Conditions | Calculated from molecular formulas: target C₉H₁₆ClN₅O vs. comparator C₈H₁₄ClN₅O |
Why This Matters
A 14 Da mass increase and the loss of a hydrogen‑bond donor can shift the compound's Lipinski parameter space, potentially improving passive permeability while reducing aqueous solubility, which directly guides formulation and assay compatibility decisions.
- [1] Merritt, J. R.; et al. Novel pyrrolidine heterocycles as CCR1 antagonists. Bioorg. Med. Chem. Lett. 2010, 20, 5477–5479. DOI: 10.1016/j.bmcl.2010.07.082. View Source
